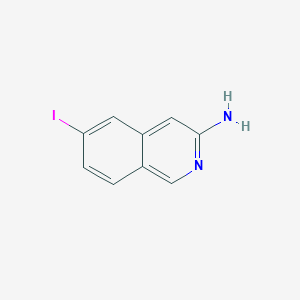

6-Iodoisoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

6-iodoisoquinolin-3-amine |

InChI |

InChI=1S/C9H7IN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) |

InChI Key |

QCLPGRAZSSSEJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1I)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers

Disclaimer: Direct experimental data for 6-Iodoisoquinolin-3-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related analogs to provide a comprehensive overview for research and drug development professionals. The information presented, particularly regarding synthesis and specific properties, should be considered predictive.

Introduction

This compound is a halogenated amino-isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and neurological effects[1][2]. The presence of an amino group at the 3-position and an iodine atom at the 6-position is anticipated to significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a theoretical framework for the chemical structure, properties, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with an iodine substituent on the benzene ring and an amino group on the pyridine ring.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compounds, 3-Aminoisoquinoline and 6-Iodoisoquinoline. These predicted values are based on computational models and data from similar structures.

| Property | This compound (Predicted) | 3-Aminoisoquinoline[3][4][5][6][7] | 6-Iodoisoquinoline |

| Molecular Formula | C₉H₇IN₂ | C₉H₈N₂ | C₉H₆IN |

| Molecular Weight | 270.07 g/mol | 144.17 g/mol | 255.06 g/mol |

| Appearance | Likely a solid at room temperature | Yellow/green solid | Solid |

| Melting Point | Not available | 172-178 °C | Not available |

| Boiling Point | Not available | 331.2 °C (predicted) | Not available |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Not available | Not available |

| pKa | Not available | 5.05 (predicted) | Not available |

| CAS Number | Not available | 25475-67-6 | 75476-84-5 |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing, anisotropic effects of the iodine atom. Protons on the pyridine ring will likely appear at different chemical shifts compared to those on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbons bearing the iodine and amino substituents will show characteristic shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

Proposed Synthetic Pathway

A logical approach would involve the synthesis of 3-aminoisoquinoline followed by regioselective iodination.

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of 3-Aminoisoquinoline

One established method for the synthesis of 3-aminoisoquinoline involves the reaction of 2-methylbenzonitrile with a strong base like sodamide in liquid ammonia, following the principles of the Chichibabin amination reaction on a related system[8][9][10].

-

Reaction: 2-Methylbenzonitrile is reacted with sodamide in liquid ammonia.

-

Mechanism: The reaction likely proceeds through the formation of a carbanion at the methyl group, which then attacks the nitrile carbon of another molecule, leading to cyclization and subsequent amination.

-

Purification: The resulting 3-aminoisoquinoline would be purified using standard techniques such as recrystallization or column chromatography.

Step 2: Regioselective Iodination of 3-Aminoisoquinoline

The introduction of an iodine atom at the 6-position of the 3-aminoisoquinoline core would likely be achieved through electrophilic aromatic substitution. The directing effects of the existing amino group and the fused benzene ring will influence the position of iodination. While the amino group is activating and ortho-, para-directing, the overall electronic nature of the isoquinoline ring system will play a crucial role. Direct iodination of 6-nitroisoquinoline has been shown to yield the 5-iodo derivative, suggesting that the 5 and 8 positions are generally more susceptible to electrophilic attack[11]. Therefore, achieving selective iodination at the 6-position might require specific reaction conditions or a multi-step functionalization strategy. A potential method could involve the use of N-Iodosuccinimide (NIS) as the iodinating agent[11].

-

Reaction: 3-Aminoisoquinoline is treated with an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent.

-

Conditions: The reaction conditions, including solvent and temperature, would need to be optimized to favor iodination at the 6-position. The use of a directing group might be necessary to achieve the desired regioselectivity.

-

Purification: The final product, this compound, would be purified by methods such as column chromatography and characterized by NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the known pharmacology of related isoquinoline derivatives, several potential areas of biological interest can be hypothesized. Isoquinoline alkaloids are known to possess a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects[2].

Structure-Activity Relationship (SAR) Insights

-

Amino Group at Position 3: The presence of an amino group at the 3-position of the isoquinoline ring has been associated with various biological activities. For instance, some 3-aminoisoquinoline derivatives have shown potential as CNS depressants[12]. Furthermore, substitutions at the 3-position of the isoquinoline nucleus have been shown to yield compounds with anticancer activity[2].

-

Iodine at Position 6: Halogenation, particularly iodination, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. It can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity. Structure-activity relationship studies on decahydroisoquinolines have indicated that lipophilic substitutions at the 6-position can lead to superior antiarrhythmic properties[13].

Hypothesized Biological Targets and Signaling Pathways

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, a plausible hypothesis is that this compound could target protein kinases involved in cell signaling pathways crucial for cell proliferation and survival, such as those implicated in cancer[14].

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and is a common target for drug development.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and pharmacology of the isoquinoline scaffold. The unique combination of an amino group at the 3-position and an iodine atom at the 6-position makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The proposed synthetic strategies and hypothesized biological targets offer a starting point for researchers aiming to synthesize and evaluate this novel isoquinoline derivative. Further experimental validation is necessary to confirm the properties and biological activities outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminoisoquinoline 97% | 25475-67-6 [sigmaaldrich.com]

- 5. Isoquinolin-3-amine | 25475-67-6 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 25475-67-6|Isoquinolin-3-amine|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Iodoisoquinolin-6-amine | 1432754-27-2 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]

Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 6-Iodoisoquinolin-3-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in the current literature, this document outlines plausible multi-step routes based on established organic chemistry principles and reactions reported for analogous isoquinoline and quinoline systems. The proposed pathways are designed to be modular, allowing for adaptation and optimization in a research setting.

Executive Summary

The synthesis of this compound presents a multi-faceted challenge requiring the strategic construction of the isoquinoline core and the regioselective introduction of two key functional groups: an iodine atom at the 6-position and an amino group at the 3-position. This guide explores two primary retrosynthetic approaches:

-

Pathway A: Construction of a pre-functionalized 6-iodoisoquinoline intermediate followed by the introduction of the 3-amino group.

-

Pathway B: Formation of the isoquinoline ring from a 4-iodophenethylamine precursor, followed by functionalization at the 3-position.

Detailed experimental protocols for key transformations, including the Bischler-Napieralski reaction, halogenation, and amination strategies, are provided based on analogous reactions. Quantitative data, where available from related syntheses, is summarized in tabular format to facilitate comparison and experimental design.

Pathway A: Synthesis via a 6-Haloisoquinoline Intermediate

This pathway focuses on the initial synthesis of a 6-haloisoquinoline, which then serves as a scaffold for the subsequent introduction of the iodine and amine functionalities.

Step 1: Synthesis of 6-Bromoisoquinoline

The synthesis of 6-bromoisoquinoline can be achieved from 4-bromobenzaldehyde and 2,2-dimethoxyethylamine. This method involves the formation of an imine followed by a cyclization reaction.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

A mixture of 4-bromobenzaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.0 eq) in a suitable solvent like toluene is refluxed with a Dean-Stark apparatus to remove water. After the formation of the imine, the reaction mixture is subjected to cyclization conditions, which can involve treatment with a Lewis acid or a multi-step sequence involving the formation of an intermediate that is then cyclized.[1]

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-Bromobenzaldehyde | 2,2-dimethoxyethylamine | Toluene | Reflux, Dean-Stark | 6-Bromoisoquinoline | Not specified |

Step 2: Halogen Exchange to 6-Iodoisoquinoline

The 6-bromo substituent can be converted to a 6-iodo group via a Finkelstein-type reaction, likely catalyzed by a copper(I) salt.

Experimental Protocol: Synthesis of 6-Iodoisoquinoline from 6-Bromoisoquinoline (Analogous to Quinoline Synthesis)

To a solution of 6-bromoisoquinoline (1.0 eq) in a solvent such as dioxane, sodium iodide (2.0 eq), copper(I) iodide (0.05 eq), and a ligand such as N,N'-dimethyl-cyclohexane-1,2-diamine (0.1 eq) are added. The mixture is heated at reflux until the reaction is complete. The product is then isolated by extraction and purified by chromatography.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 6-Bromoisoquinoline | NaI, CuI, N,N'-dimethyl-cyclohexane-1,2-diamine | Dioxane | Reflux | 6-Iodoisoquinoline | High (by analogy) |

Step 3: Halogenation of 6-Iodoisoquinoline at the 3-Position

Introducing a halogen at the 3-position of the isoquinoline ring is a critical step to enable subsequent amination. This can be a challenging transformation as electrophilic substitution typically occurs on the benzene ring. A potential route involves the N-oxidation of the isoquinoline followed by treatment with a halogenating agent like POCl₃ or PCl₅.

Experimental Protocol: Synthesis of 3-Chloro-6-iodoisoquinoline (Proposed)

6-Iodoisoquinoline is first oxidized to 6-iodoisoquinoline N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then heated with phosphorus oxychloride (POCl₃) to yield 3-chloro-6-iodoisoquinoline. This reaction should be performed with care as the reactivity of the 6-iodo-substituted system may differ from unsubstituted isoquinoline.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 6-Iodoisoquinoline | 1. m-CPBA 2. POCl₃ | Dichloromethane (for oxidation) | 1. Room temp. 2. Reflux | 3-Chloro-6-iodoisoquinoline | Not specified |

Step 4: Amination of 3-Chloro-6-iodoisoquinoline

The final step in this pathway is the introduction of the amino group at the 3-position. A Buchwald-Hartwig amination is a promising method for this transformation, using an ammonia equivalent as the amine source.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-iodoisoquinoline (Proposed)

A mixture of 3-chloro-6-iodoisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BrettPhos), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent like toluene or dioxane. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or an ammonia source like ammonium chloride, is added. The reaction is heated under an inert atmosphere until completion.

| Starting Material | Reagents | Catalyst System | Solvent | Conditions | Product | Yield (%) |

| 3-Chloro-6-iodoisoquinoline | Ammonia equivalent (e.g., Benzophenone imine) | Pd₂(dba)₃, Phosphine ligand, NaOtBu | Toluene or Dioxane | Heat | This compound | Not specified |

Logical Flow of Pathway A

Pathway B: Synthesis via Bischler-Napieralski Reaction of a Pre-iodinated Precursor

This pathway involves the early introduction of the iodine atom onto the phenethylamine backbone, followed by the construction of the isoquinoline ring.

Step 1: Synthesis of 4-Iodophenethylamine

The synthesis of 4-iodophenethylamine can be approached from commercially available starting materials such as 4-iodophenylacetonitrile or through the iodination of a suitable phenethylamine precursor.

Experimental Protocol: Synthesis of 4-Iodophenethylamine (Proposed)

One potential route starts with the reduction of 4-iodophenylacetonitrile. The nitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup to yield 4-iodophenethylamine.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-Iodophenylacetonitrile | LiAlH₄ | Diethyl ether or THF | Reflux, then workup | 4-Iodophenethylamine | Not specified |

Step 2: Acylation of 4-Iodophenethylamine

The synthesized phenethylamine is then acylated to form the corresponding N-acyl derivative, a necessary precursor for the Bischler-Napieralski reaction. For the synthesis of an unsubstituted C1 isoquinoline, N-formylation is required.

Experimental Protocol: N-Formylation of 4-Iodophenethylamine

4-Iodophenethylamine is treated with a formylating agent, such as ethyl formate, often in the presence of a base or under conditions that drive the reaction to completion.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 4-Iodophenethylamine | Ethyl formate | (e.g., neat) | Reflux | N-(4-Iodophenethyl)formamide | Not specified |

Step 3: Bischler-Napieralski Cyclization

The N-formyl-4-iodophenethylamine is then cyclized using a dehydrating agent to form 6-iodo-3,4-dihydroisoquinoline.[2][3]

Experimental Protocol: Bischler-Napieralski Reaction

N-(4-Iodophenethyl)formamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in a high-boiling solvent like toluene or xylene and heated to reflux.[4] The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the dihydroisoquinoline product.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| N-(4-Iodophenethyl)formamide | P₂O₅ or POCl₃ | Toluene or Xylene | Reflux | 6-Iodo-3,4-dihydroisoquinoline | Moderate to Good (by analogy) |

Step 4: Dehydrogenation to 6-Iodoisoquinoline

The resulting 6-iodo-3,4-dihydroisoquinoline is aromatized to form 6-iodoisoquinoline.

Experimental Protocol: Dehydrogenation

The dihydroisoquinoline is treated with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent, or with elemental sulfur.[5] The reaction mixture is heated to effect the aromatization.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |

| 6-Iodo-3,4-dihydroisoquinoline | Pd/C or Sulfur | (e.g., Toluene) | Reflux | 6-Iodoisoquinoline | Typically high |

Step 5: Introduction of the 3-Amino Group

From the synthesized 6-iodoisoquinoline, the 3-amino group can be introduced as described in Pathway A, steps 3 and 4 (halogenation at the 3-position followed by amination).

Logical Flow of Pathway B

Conclusion and Future Directions

The synthesis of this compound is a challenging but feasible endeavor through multi-step synthetic sequences. The pathways outlined in this guide provide a solid foundation for researchers to develop a robust and optimized synthesis. The key challenges lie in the regioselective functionalization of the isoquinoline core, particularly at the 3-position.

Future research should focus on:

-

Optimization of the amination of 3-haloisoquinolines: A systematic screening of Buchwald-Hartwig conditions (catalysts, ligands, bases, and ammonia sources) for 3-halo-6-iodoisoquinoline would be highly valuable.

-

Direct C-H amination: Investigating modern C-H activation/amination methodologies could provide a more direct and atom-economical route to the target molecule, potentially bypassing the need for halogenation at the 3-position.

-

Development of novel isoquinoline ring-forming reactions: Exploring new cyclization strategies that allow for the direct incorporation of the 3-amino functionality from acyclic precursors would significantly streamline the synthesis.

This technical guide serves as a starting point for the rational design and execution of a successful synthesis of this compound, a promising scaffold for the development of new therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine

Introduction

6-Iodoisoquinolin-3-amine is a halogenated derivative of the isoquinoline amine scaffold. Isoquinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and applications. The introduction of an iodine atom at the 6-position and an amine group at the 3-position of the isoquinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides available information on the physical data, potential synthetic routes, and expected biological relevance of this compound, targeted at researchers, scientists, and drug development professionals.

CAS Number and Physical Data

Table 1: Physical and Chemical Properties of Isoquinolin-3-amine

| Property | Value | Source |

| CAS Number | 25475-67-6 | [1][2][3][4] |

| Molecular Formula | C₉H₈N₂ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Melting Point | 154-156 °C | [1] |

| Boiling Point | 331.2 °C at 760 mmHg | [1] |

| Appearance | Solid | [5] |

| Solubility | Soluble in organic solvents like alcohol, benzene, and ether. Lower aliphatic amines are soluble in water. | [5] |

| pKa | 5.05 (at 20°C) | [1] |

Note: The physical properties of this compound are expected to differ from the parent compound due to the presence of the iodine atom. The molecular weight will be significantly higher, and properties such as melting point, boiling point, and solubility will be altered.

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be devised based on established methods for the synthesis of related iodo-quinolines and aminoisoquinolines. A potential approach involves the amination of a suitable 3-substituted-6-iodoisoquinoline precursor.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 6-Iodoquinoline N-oxide

-

Reaction Setup: In a round-bottom flask, dissolve 6-iodoquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Oxidation: Add a suitable oxidizing agent, for example, hydrogen peroxide (30% solution, 1.5 equivalents), dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-iodoquinoline N-oxide.

Step 2: Synthesis of 3-Cyano-6-iodoisoquinoline

-

Reaction Setup: To a solution of 6-iodoquinoline N-oxide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 2 equivalents).

-

Reaction Conditions: Add a catalyst, such as triethylamine (2 equivalents), to the mixture. Stir the reaction at room temperature for 24-48 hours.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-cyano-6-iodoisoquinoline.

Step 3: Synthesis of this compound

-

Method A: Hydrolysis of the Nitrile to Amide followed by Hofmann Rearrangement

-

Hydrolysis: The 3-cyano-6-iodoisoquinoline can be hydrolyzed to the corresponding amide using acidic or basic conditions. For example, heating with concentrated sulfuric acid.

-

Hofmann Rearrangement: The resulting amide can then be treated with a solution of bromine or chlorine in sodium hydroxide to induce a Hofmann rearrangement, yielding this compound.

-

-

Method B: Reduction of the Nitrile

-

Reduction: The nitrile group can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Work-up: The reaction is quenched carefully with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the final product.

-

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of quinoline and isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities[6][7][8]. The presence of an iodine atom can enhance the antimicrobial properties of quinoline derivatives[6]. Tetrahydroisoquinoline derivatives have shown a broad spectrum of biological activities, including antitumor, antibacterial, and anti-HIV effects[9].

Potential Signaling Pathways and Cellular Targets

Caption: Potential mechanisms of action for this compound.

This compound represents an interesting, yet underexplored, molecule for chemical and biological research. While specific data for this compound is scarce, this guide provides a framework for its study based on the known properties and reactivities of related isoquinoline derivatives. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the overview of potential biological activities highlights its promise for further investigation in drug discovery programs. Researchers are encouraged to use this guide as a foundation for their own experimental designs, with the understanding that optimization and validation will be critical steps.

References

- 1. Cas 25475-67-6,ISOQUINOLIN-3-AMINE | lookchem [lookchem.com]

- 2. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinolin-3-amine | CAS 25475-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Isoquinolin-3-amine | 25475-67-6 [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

In-depth Technical Guide on the Potential Biological Activity of 6-Iodoisoquinolin-3-amine and Structurally Related Compounds

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological activity, experimental protocols, or specific signaling pathways associated with 6-Iodoisoquinolin-3-amine . Therefore, this guide provides a comprehensive overview of the known biological activities of structurally similar compounds, namely aminoisoquinolines and iodoquinolines, to infer potential areas of investigation for the target molecule. The data and protocols presented herein are derived from studies on these related compounds and should be considered as a predictive resource rather than a definitive analysis of this compound.

Executive Summary

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group and a halogen, such as iodine, can significantly modulate the pharmacological properties of these heterocycles. While data on this compound is absent from the public domain, analysis of related aminoisoquinolines and iodoquinolines suggests potential for antimicrobial and kinase inhibitory activities. This document summarizes the available data for these related compounds, providing a framework for potential future research into this compound.

Potential Biological Activities of Structurally Related Compounds

Based on the available literature for analogous structures, two primary areas of potential biological activity for this compound can be hypothesized: antimicrobial effects and kinase inhibition.

Antimicrobial Activity

Derivatives of quinolin-6-amines have been synthesized and evaluated for their antimicrobial properties.[1][2] These studies provide a basis for speculating that this compound may also exhibit activity against various microbial strains.

The following table summarizes the antimicrobial activity of novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1][3][4]triazolo[1,5-a] quinolin-6-amines, demonstrating the potential of the broader quinolin-6-amine scaffold. The data is presented as the zone of inhibition in millimeters.

| Compound ID | S. aureus | E. coli | K. pneumoniae | C. albicans | A. fumigatus | C. glabrata |

| 4a | - | - | - | - | + | - |

| 4b | - | + | + | + | - | - |

| 4c | - | - | + | - | + | + |

| 4d | - | + | - | - | - | + |

| 4h | + | + | + | + | + | + |

| Ampicillin | 18 | 20 | 22 | - | - | - |

| Fluconazole | - | - | - | 24 | 20 | 22 |

| Data extracted from a study on quinolin-6-amine derivatives.[1][2] '+' denotes activity, '-' denotes no activity. Specific zone of inhibition values for all tested compounds were not provided in the source material, except for the standards. |

The following is a generalized protocol for antimicrobial susceptibility testing based on the methodology described for quinolin-6-amine derivatives.[2]

-

Preparation of Test Compounds: The synthesized compounds are dissolved in dimethylformamide (DMF) to prepare stock solutions of varying concentrations.

-

Inoculum Preparation: Pure cultures of the test microorganisms (bacteria and fungi) are grown in nutrient broth and their turbidity is adjusted to match the 0.5 McFarland standard.

-

Agar Plate Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.

-

Seeding of Microorganisms: The prepared microbial inoculums are uniformly spread over the surface of the agar plates using a sterile cotton swab.

-

Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds and placed on the surface of the seeded agar plates.

-

Controls: Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Fluconazole) discs are used as positive controls. Discs impregnated with the solvent (DMF) are used as negative controls.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Kinase Inhibition

Patents have been filed for 6- and 7-aminoisoquinoline compounds as potential kinase inhibitors for the treatment of diseases such as cancer and glaucoma.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases. The general structure of 6-aminoisoquinoline is a key moiety in some patented kinase inhibitors.[6]

While specific quantitative data (e.g., IC₅₀ values) for this compound is not available, the patent literature suggests that the aminoisoquinoline core is a viable scaffold for designing kinase inhibitors. The iodine atom at the 6-position could potentially enhance binding to the kinase active site through halogen bonding or by modifying the electronic properties of the molecule.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel heterocyclic compounds, such as the quinolin-6-amine derivatives discussed.

Signaling Pathway Diagram

The diagram below represents a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for kinase inhibitors. This illustrates the potential mechanism of action for an aminoisoquinoline-based kinase inhibitor.

Conclusion and Future Directions

While there is a clear lack of specific biological data for this compound, the available information on structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial agent and/or a kinase inhibitor. Future research should focus on the synthesis of this compound followed by a systematic evaluation of its activity in relevant biological assays. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a foundational starting point for such investigations. The unique combination of the aminoisoquinoline core with an iodine substituent at the 6-position may yield novel pharmacological properties worthy of exploration in the fields of infectious disease and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 3. 5-Iodoisoquinolin-6-amine | 1432754-27-2 | Benchchem [benchchem.com]

- 4. Cas 25475-67-6,ISOQUINOLIN-3-AMINE | lookchem [lookchem.com]

- 5. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoisoquinolin-3-amine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive iodine atom at the 6-position and a nucleophilic amino group at the 3-position, make it an exceptionally versatile precursor for the synthesis of a diverse array of novel compounds. The isoquinoline scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs. The strategic placement of the iodo and amino functionalities on this scaffold allows for selective and sequential functionalization, enabling the exploration of vast chemical space and the generation of compound libraries with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application as a precursor for the development of innovative molecules, particularly in the area of kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach involves the initial construction of the 3-aminoisoquinoline core, followed by the introduction of the iodine atom at the 6-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Aminoisoquinoline

-

Formation of o-Tolualdehyde tert-butylimine: To a solution of 2-methylbenzaldehyde in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of tert-butylamine. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

-

Lithiation and Condensation with Cyanogen Bromide: The o-tolualdehyde tert-butylimine is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise to deprotonate the methyl group, forming a deep red solution of the lithiated intermediate. To this solution, a solution of cyanogen bromide in dry THF is added slowly. The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the eneamido anion intermediate.

-

Cyclization and Hydrolysis: The reaction mixture is allowed to warm to room temperature, which promotes the cyclization to form 3-tert-butylaminoisoquinoline. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then treated with trifluoroacetic acid (TFA) to cleave the tert-butyl group, yielding 3-aminoisoquinoline. Purification can be achieved by column chromatography on silica gel.

Part 2: Iodination of 3-Aminoisoquinoline

-

Regioselective Iodination: 3-Aminoisoquinoline is dissolved in trifluoromethanesulfonic acid (TfOH) at 0 °C. To this solution, N-iodosuccinimide (NIS) is added portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be performed by recrystallization or column chromatography.

Applications in the Synthesis of Novel Compounds

The presence of the iodine atom at the 6-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries for biological screening. The amino group at the 3-position can also be further functionalized, for example, through acylation or alkylation, to introduce additional diversity.

Caption: Key reactions for the diversification of this compound.

Experimental Protocols for Derivatization

1. Suzuki-Miyaura Coupling

-

Reaction: To a mixture of this compound, an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), is added a base such as sodium carbonate (2 equivalents). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the reaction is complete. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 6-aryl-isoquinolin-3-amine derivative.

2. Sonogashira Coupling

-

Reaction: this compound, a terminal alkyne (1.5 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) are combined in a solvent mixture of THF and triethylamine. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the 6-alkynyl-isoquinolin-3-amine product.

3. Buchwald-Hartwig Amination

-

Reaction: A mixture of this compound, an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as cesium carbonate (1.5 equivalents) is heated in an anhydrous, aprotic solvent like dioxane or toluene under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to give the desired 6-amino-substituted isoquinolin-3-amine derivative.

Data Presentation: Quantitative Analysis of Derivative Synthesis

The following table summarizes representative yields for the synthesis of various derivatives from this compound based on the general protocols described above. These are hypothetical examples to illustrate the expected outcomes.

| Derivative Type | R Group | Coupling Reaction | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 6-Aryl | 4-Methoxyphenyl | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |

| 6-Aryl | 3-Pyridyl | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |

| 6-Alkynyl | Phenylethynyl | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50 | 8 | 92 |

| 6-Alkynyl | (Trimethylsilyl)ethynyl | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 6 | 95 |

| 6-Amino | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

| 6-Amino | Aniline | Buchwald-Hartwig | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 68 |

Application in Kinase Inhibitor Discovery

The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases. The ability to introduce diverse substituents at the 6-position via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding pocket. This strategy can be used to enhance potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.

Caption: Interaction of a 6-substituted 3-aminoisoquinoline inhibitor with a kinase ATP binding pocket.

Derivatives of this compound can be screened against a panel of kinases to identify novel inhibitors. For example, aryl groups introduced via Suzuki coupling can be designed to interact with specific residues in the solvent-exposed region, leading to improved affinity and selectivity for the target kinase. The alkynyl groups from Sonogashira reactions can act as rigid linkers to probe deeper pockets, while amino substituents from Buchwald-Hartwig amination can introduce additional hydrogen bond donors or acceptors to optimize interactions.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its dual functional groups provide a robust platform for the generation of diverse molecular architectures. The amenability of the 6-iodo position to a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. In particular, its application in the development of kinase inhibitors holds significant promise for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides the necessary foundational knowledge and experimental frameworks to empower researchers to fully exploit the potential of this remarkable building block.

Spectroscopic Characterization of 6-Iodoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 6-Iodoisoquinolin-3-amine. These values are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 | ~9.0 - 9.2 | Singlet (s) |

| H-4 | ~8.1 - 8.3 | Doublet (d) |

| H-5 | ~7.8 - 8.0 | Doublet (d) |

| H-7 | ~7.5 - 7.7 | Doublet of Doublets (dd) |

| H-8 | ~7.2 - 7.4 | Doublet (d) |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 155 |

| C-3 | ~158 - 162 |

| C-4 | ~115 - 120 |

| C-4a | ~135 - 140 |

| C-5 | ~130 - 135 |

| C-6 | ~90 - 95 |

| C-7 | ~138 - 142 |

| C-8 | ~125 - 130 |

| C-8a | ~128 - 133 |

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic Amine | N-H Bend | 1580 - 1650 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Strong |

| Iodo-Aromatic | C-I Stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

| Ion | Predicted m/z | Description |

| [M]⁺• | 270 | Molecular Ion |

| [M-I]⁺ | 143 | Loss of Iodine radical |

| [M-HCN]⁺• | 243 | Loss of hydrogen cyanide from isoquinoline core |

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

-

Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to enhance spectral resolution.[1]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[1]

-

Data Collection: Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Collection: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small quantity of the volatile sample into the instrument, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization into the gas phase.[2]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•) and causing fragmentation.[2][3][4]

-

Mass Analysis: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Solubility and Stability of 6-Iodoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data on the solubility and stability of 6-Iodoisoquinolin-3-amine has been found in publicly available literature. This guide is therefore based on computational predictions, established chemical principles, and data from structurally related compounds. All presented data should be considered predictive and requires experimental verification.

Introduction

This compound is a halogenated heterocyclic amine that holds potential as a building block in medicinal chemistry and materials science. The iodo-substituent provides a reactive handle for various cross-coupling reactions, while the aminoisoquinoline core is a scaffold found in numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This document provides a predictive overview of these properties and outlines standard protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

The physicochemical properties of this compound were predicted using the SwissADME web tool. These predictions offer insights into its likely behavior in various solvent systems and biological environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

| LogP (Consensus) | 2.15 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| Number of H-bond Acceptors | 2 |

| Number of H-bond Donors | 1 |

| Molar Refractivity | 62.45 |

The predicted LogP value of 2.15 suggests that this compound has a moderate lipophilic character. This indicates a preference for non-polar environments over aqueous media.

Predicted Aqueous Solubility

Aqueous solubility was predicted using multiple models within the SwissADME platform. The results consistently point towards low solubility in water.

Table 2: Predicted Aqueous Solubility of this compound

| Model | LogS | Predicted Solubility Class |

| ESOL | -3.10 | Moderately soluble |

| Ali et al. | -3.65 | Poorly soluble |

| SILICOS-IT | -3.42 | Poorly soluble |

Note: The LogS scale is defined as follows: Insoluble < -10 < Poorly < -6 < Moderately < -4 < Soluble < -2 < Very < 0 < Highly.

These predictions suggest that while the compound is not insoluble, its solubility in neutral aqueous solutions is limited. The presence of the basic amino group implies that the solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble protonated species.

Predicted Solubility in Common Organic Solvents

Based on its predicted LogP and structural features, the following qualitative solubility profile in common laboratory solvents can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding with the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be well-soluble, particularly in DMSO and DMF, which are excellent solvents for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is expected in aromatic solvents like toluene due to the aromatic nature of the isoquinoline ring. Solubility in aliphatic non-polar solvents like hexanes is likely to be poor.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups: the iodo-substituent, the aromatic amine, and the isoquinoline nucleus.

Potential Degradation Pathways

-

Photodegradation: Aromatic iodides are often sensitive to light. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds and can undergo homolytic cleavage upon exposure to UV or even visible light. This would generate radical species, potentially leading to decomposition or the formation of colored impurities.

-

Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation.[1] Oxidizing agents can convert the amine to nitroso or nitro compounds, or lead to the formation of colored polymeric materials through radical coupling reactions.[2] The isoquinoline ring itself is relatively stable to oxidation, but the presence of the electron-donating amino group can activate the ring system.

-

Thermal Degradation: While five-membered heterocyclic iodine compounds can have considerable thermal stability, the overall thermal stability of this compound would need to be experimentally determined.[3] High temperatures could potentially lead to decomposition.

-

Hydrolytic Stability: The C-I and C-N bonds on the aromatic ring are generally stable to hydrolysis under neutral pH conditions. Stability may be reduced under harsh acidic or basic conditions, although significant degradation is not typically expected.

The following diagram illustrates the most probable degradation pathways for this compound.

References

Reactivity Profile of Amino and Iodo Groups on the Isoquinoline Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of functional groups, such as amino and iodo substituents, onto the isoquinoline core provides crucial handles for further molecular elaboration, enabling the exploration of chemical space in drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity profile of amino and iodo groups on the isoquinoline core, with a focus on their synthetic transformations, supported by quantitative data and detailed experimental protocols.

General Reactivity of the Isoquinoline Core

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity.

-

Electrophilic Substitution: The benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at positions 5 and 8.[1][2][3][4]

-

Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C1 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate.[2][5][6] The reactivity at C1 is generally greater than at C3.[7]

The presence of amino and iodo groups significantly modifies this inherent reactivity, either by altering the electron density of the ring system or by serving as a reactive center for further transformations.

Reactivity of the Amino Group on the Isoquinoline Core

The amino group (-NH₂) is a strong activating group, increasing the electron density of the isoquinoline ring and influencing the regioselectivity of electrophilic substitution. However, the most significant utility of the amino group on the isoquinoline core lies in its conversion to a diazonium salt, which is an excellent leaving group and a versatile intermediate for the introduction of a wide range of functionalities via Sandmeyer and related reactions.[8][9][10][11][12]

Sandmeyer-Type Reactions of Aminoisoquinolines

The diazotization of an aminoisoquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate can then be treated with various reagents, typically copper(I) salts, to introduce a variety of substituents.[8][9][13][14][15]

Table 1: Selected Sandmeyer-Type Reactions of Aminoisoquinolines

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-Aminoisoquinoline | NaNO₂, HCl, CuCl | 1-Chloroisoquinoline | Varies | [14] |

| 1-Aminoisoquinoline | NaNO₂, HBr, CuBr | 1-Bromoisoquinoline | Varies | [14] |

| 1-Aminoisoquinoline | NaNO₂, H₂SO₄, KCN, CuCN | 1-Cyanoisoquinoline | Varies | [14] |

| 5-Aminoisoquinoline | NaNO₂, HCl, CuCl | 5-Chloroisoquinoline | 65 | [14] |

| 5-Aminoisoquinoline | NaNO₂, HBr, CuBr | 5-Bromoisoquinoline | 70 | [14] |

| 8-Aminoisoquinoline | NaNO₂, HCl, CuCl | 8-Chloroisoquinoline | 60 | [14] |

Experimental Protocol: Sandmeyer Reaction of 1-Aminoisoquinoline to 1-Chloroisoquinoline

Materials:

-

1-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Dichloromethane

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 1-aminoisoquinoline (1.0 eq) in a minimal amount of concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-chloroisoquinoline.

-

Reactivity of the Iodo Group on the Isoquinoline Core

The iodo group (-I) is a versatile functional group on the isoquinoline core, primarily serving as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted isoquinoline derivatives.[16][17][18][19][20][21]

Palladium-Catalyzed Cross-Coupling Reactions of Iodoisoquinolines

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (boronic acid or ester) with an organic halide. Iodoisoquinolines are highly effective substrates for this reaction, enabling the introduction of aryl, heteroaryl, and alkyl groups.[16][17]

Table 2: Suzuki-Miyaura Coupling of Iodoisoquinolines

| Iodoisoquinoline | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [17] |

| 4-Iodoisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 | [17] |

| 5-Iodoisoquinoline | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 | [17] |

| 3-Iodo-1-methylisoquinoline | Cyclopropylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 78 | [17] |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Iodoisoquinolines can be efficiently coupled with various alkenes to introduce vinyl substituents.[18]

Table 3: Heck Coupling of Iodoisoquinolines

| Iodoisoquinoline | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Iodoisoquinoline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 85 | [18] |

| 3-Iodoisoquinoline | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 90 | [18] |

| 5-Iodoisoquinoline | 4-Vinylpyridine | Pd₂(dba)₃ | NaOAc | DMA | 75 | [18] |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Iodoisoquinolines can be coupled with a wide variety of primary and secondary amines to synthesize aminoisoquinoline derivatives.[4][18][19][20][21]

Table 4: Buchwald-Hartwig Amination of Iodoisoquinolines

| Iodoisoquinoline | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Iodoisoquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 92 | |

| 4-Iodoisoquinoline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 85 | |

| 5-Iodoisoquinoline | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 88 |

Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Materials:

-

1-Iodoisoquinoline

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vessel, add 1-iodoisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-phenylisoquinoline.[17]

Materials:

-

3-Iodoisoquinoline

-

n-Butyl acrylate

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Argon or Nitrogen gas

Procedure:

-

To a sealed reaction tube, add 3-iodoisoquinoline (1.0 eq), potassium carbonate (1.5 eq), and the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous acetonitrile followed by n-butyl acrylate (1.5 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.[18]

Materials:

-

5-Iodoisoquinoline

-

Benzylamine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add 5-iodoisoquinoline (1.0 eq), potassium phosphate (1.4 eq), and the palladium catalyst, PdCl₂(dppf) (0.05 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene followed by benzylamine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(benzylamino)isoquinoline.

Visualization of Relevant Pathways and Workflows

Synthetic Workflow for Functionalization of Isoquinoline

The following diagram illustrates a general workflow for the synthesis and functionalization of amino- and iodo-isoquinolines, highlighting the key transformations discussed.

Caption: Synthetic routes from the isoquinoline core.

Signaling Pathways Involving Isoquinoline Derivatives

Isoquinoline alkaloids have been shown to interfere with various cellular signaling pathways, including the NF-κB and MAPK/ERK pathways, which are crucial in inflammation and cancer. The diagrams below illustrate simplified versions of these pathways.

Caption: Overview of the canonical NF-κB signaling cascade.

Caption: Key steps in the MAPK/ERK signaling cascade.

Conclusion

The amino and iodo groups are invaluable functionalities on the isoquinoline core, providing distinct and complementary avenues for synthetic diversification. The amino group, through its conversion to a diazonium salt, offers a classical yet powerful method for introducing a wide range of substituents. The iodo group excels as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of the reactivity of these groups is paramount for their effective utilization in the design and synthesis of novel isoquinoline-based compounds for applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook [ouci.dntb.gov.ua]

- 16. Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to Isoquinoline Alkaloids and their Synthetic Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites, primarily derived from plants. With over 2,500 known compounds, they are of significant interest to the scientific community due to their wide range of potent pharmacological activities.[1] This guide provides a comprehensive overview of isoquinoline alkaloids, covering their classification, biosynthesis, and natural sources. It delves into the medicinal chemistry of their synthetic analogs, explores their multifaceted biological activities—including antitumor, antimicrobial, and anti-inflammatory effects—and elucidates the key signaling pathways through which they exert their therapeutic action. Furthermore, this document furnishes detailed experimental protocols for both the synthesis of the isoquinoline core and the evaluation of biological activity, serving as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a major subgroup of alkaloids characterized by a 1-benzylisoquinoline structural backbone.[2] This core structure is derived biosynthetically from the aromatic amino acid tyrosine.[3][4][5] These compounds are predominantly found in a number of plant families, including Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][6]

Historically, plants rich in these alkaloids have been mainstays in traditional medicine.[7] The opium poppy, Papaver somniferum, is the most famous source, producing well-known alkaloids like morphine, codeine, papaverine, and noscapine.[1] Other significant compounds include berberine, found in plants of the Berberis genus, and the muscle relaxant tubocurarine, extracted from the bark and roots of the hairy cartilage tree.[1] The vast structural diversity and potent bioactivities of these molecules have established them as privileged scaffolds in modern drug discovery.

Classification and Biosynthesis

The structural diversity of isoquinoline alkaloids leads to their classification into several subgroups based on their core chemical framework. Key classes include the benzylisoquinolines, aporphines, protoberberines, benzophenanthridines, and morphinans.[8]

Table 1: Major Classes of Isoquinoline Alkaloids

| Class | Core Structure | Representative Alkaloids |

| Simple Isoquinolines | Basic isoquinoline ring | Carnegine |

| Benzylisoquinolines | Isoquinoline with a benzyl group at C1 | Papaverine, (S)-Reticuline |

| Protoberberines | Tetracyclic ring system | Berberine, Palmatine, Canadine |

| Aporphines | Tetracyclic system with a direct biphenyl linkage | Norisoboldine, Corydine |

| Benzophenanthridines | Tetracyclic aromatic system | Sanguinarine, Chelerythrine |

| Morphinans | Pentacyclic rigid structure | Morphine, Codeine, Thebaine |

| Phthalideisoquinolines | Isoquinoline linked to a phthalide group | Noscapine |

Biosynthesis Pathway

The biosynthesis of all isoquinoline alkaloids begins with the amino acid L-tyrosine.[3][9] Tyrosine is converted via a series of enzymatic steps into both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, which is the universal precursor to this entire class of compounds.[9]

From (S)-norcoclaurine, a series of methylations, hydroxylations, and intramolecular rearrangements give rise to the vast array of isoquinoline alkaloid structures. A pivotal intermediate is (S)-reticuline, which stands at a major branch point leading to the biosynthesis of morphinans, protoberberines, and benzophenanthridines.[3] A key enzyme in many of these subsequent pathways is the berberine bridge enzyme (BBE), which catalyzes the formation of the methylene bridge in protoberberines.[9]

Synthetic Analogs and Medicinal Chemistry

While natural isoquinoline alkaloids possess remarkable biological activities, they often have limitations such as poor bioavailability, metabolic instability, or undesirable side effects. This has driven extensive research into the synthesis of novel analogs to optimize their therapeutic properties. Traditional synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions remain cornerstones for constructing the core isoquinoline scaffold.[4][5][10]

Key Synthetic Strategies

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[10] Dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.[1][8] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. This method is highly effective for arenes bearing electron-donating groups.[1]

-

Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][5][11] This reaction is fundamental to the biosynthesis of many alkaloids and can proceed under physiological conditions if the aromatic ring is sufficiently activated.[12]

Structure-Activity Relationships (SAR)

Medicinal chemistry efforts focus on modifying the isoquinoline scaffold to enhance activity and selectivity. SAR studies have revealed key structural features for various biological effects:

-

Antimicrobial Activity: For protoberberine and benzophenanthridine alkaloids, the presence of a quaternary nitrogen atom and a methylenedioxy group at the C-2 and C-3 positions can be crucial for enhancing antibacterial and antifungal activity.[2][12]

-

Anticancer Activity: For naphthylisoquinoline alkaloids, O-methylation patterns on the naphthalene moiety and the substitution on the isoquinoline portion play a significant role in cytotoxicity.[9]

-

Antiviral Activity: Studies on bis-benzylisoquinoline alkaloids have shown that specific stereochemistry and the nature of the ether linkages between the two isoquinoline units are critical for potent antiviral effects.[1]

Pharmacological Activities and Therapeutic Applications

Isoquinoline alkaloids and their synthetic analogs exhibit a remarkably broad spectrum of biological activities, making them valuable leads for drug development.

Table 2: Selected Biological Activities of Isoquinoline Alkaloids with Quantitative Data

| Alkaloid | Class | Target/Activity | Cell Line / Organism | IC₅₀ / EC₅₀ / MIC |

| Berberine | Protoberberine | Anticancer (Cytotoxicity) | Tca8113 (Oral Cancer) | 25.5 µM (IC₅₀)[8] |

| Aromoline | Bis-benzylisoquinoline | Antiviral (SARS-CoV-2 Delta) | Pseudovirus Assay | 0.47 µM (IC₅₀)[1] |

| Sanguinarine | Benzophenanthridine | Antifungal | Fusarium graminearum | 6.96 µg/mL (EC₅₀)[13] |

| 9-demethylmucroniferanine A | Benzylisoquinoline | Anticancer (Topoisomerase I) | MGC-803 (Gastric Cancer) | 5.1 µM (IC₅₀)[14] |

| Tetrandrine | Bis-benzylisoquinoline | Anti-inflammatory | Croton oil-induced ear edema (mice) | 95% inhibition at 12.5 µM[15] |

| Papaverine | Benzylisoquinoline | Antiplatelet Aggregation | Human Whole Blood | 26.9 µM (IC₅₀)[16] |

Anticancer Activity

Many isoquinoline alkaloids show potent antitumor effects through diverse mechanisms. Berberine, for instance, induces apoptosis, causes cell cycle arrest, and inhibits multiple signaling pathways crucial for cancer progression, including PI3K/AKT/mTOR and MAPK/ERK.[3] Noscapine exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Antimicrobial and Antiviral Activity

Berberine has demonstrated broad-spectrum activity against bacteria, fungi, and viruses.[17][18] Its mechanisms include DNA intercalation and inhibition of reverse transcriptase.[17] Bis-benzylisoquinoline alkaloids like aromoline have emerged as potent inhibitors of coronaviruses, including SARS-CoV-2 variants.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by isoquinoline alkaloids is critical for their development as therapeutic agents.

Berberine-Induced Apoptosis Signaling